molecular formula C5H8ClN3O2 B2718187 Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1254966-70-5

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B2718187
CAS No.: 1254966-70-5
M. Wt: 177.59
InChI Key: WKSUKIUHZDWQCZ-UHFFFAOYSA-N
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Description

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Scientific Research Applications

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is an intermediate in the synthesis of a drug for treating cardiovascular diseases . This suggests potential future directions in the development of new cardiovascular drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylate methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under hydrogen atmosphere . The reaction conditions usually involve refluxing the starting material in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products can be further utilized in the synthesis of more complex molecules with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles, such as 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid .

Uniqueness

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUKIUHZDWQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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